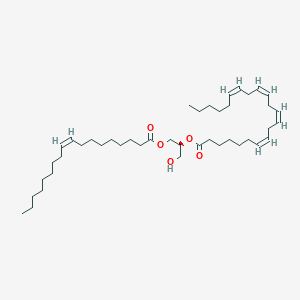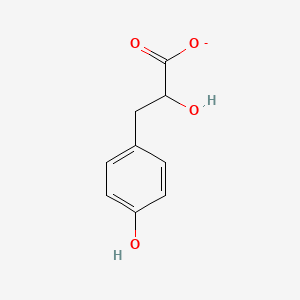![molecular formula C21H25N3O6 B1241565 (1R,3R,13S,18S,19S,21S,23R)-12-hydroxy-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-6,9-diene-8,11-dione](/img/structure/B1241565.png)
(1R,3R,13S,18S,19S,21S,23R)-12-hydroxy-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-6,9-diene-8,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3R,13S,18S,19S,21S,23R)-12-hydroxy-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-6,9-diene-8,11-dione is a naphthyridinomycin-type antibiotic isolated from the bacterium Streptomyces halstedi. It exhibits significant antibacterial and antitumor activities, making it a compound of interest in both medical and scientific research .
Méthodes De Préparation
(1R,3R,13S,18S,19S,21S,23R)-12-hydroxy-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-6,9-diene-8,11-dione is typically produced through fermentation of Streptomyces halstedi. The bacterium is cultured in a medium containing glucose, sucrose, soybean meal, dried yeast, and various mineral solutions. The fermentation process is carried out at 30°C with controlled aeration and agitation. After fermentation, the culture broth is centrifuged, and the supernatant is subjected to adsorption chromatography. The compound is then extracted using chloroform and purified through thin-layer chromatography .
Analyse Des Réactions Chimiques
(1R,3R,13S,18S,19S,21S,23R)-12-hydroxy-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-6,9-diene-8,11-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Applications De Recherche Scientifique
(1R,3R,13S,18S,19S,21S,23R)-12-hydroxy-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-6,9-diene-8,11-dione has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the synthesis and reactivity of naphthyridinomycin-type antibiotics.
Biology: Researchers use it to investigate the mechanisms of bacterial resistance and the development of new antibiotics.
Medicine: Due to its antitumor properties, it is studied for potential use in cancer therapy.
Industry: It serves as a lead compound for the development of new antibacterial agents
Mécanisme D'action
(1R,3R,13S,18S,19S,21S,23R)-12-hydroxy-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-6,9-diene-8,11-dione exerts its effects by inhibiting bacterial DNA synthesis. It targets the DNA gyrase enzyme, which is essential for DNA replication and transcription in bacteria. By binding to this enzyme, this compound prevents the bacteria from proliferating, leading to cell death .
Comparaison Avec Des Composés Similaires
(1R,3R,13S,18S,19S,21S,23R)-12-hydroxy-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-6,9-diene-8,11-dione is similar to other naphthyridinomycin-type antibiotics, such as bioxalomycins. it is unique due to its specific structure and higher stability. Other similar compounds include:
Bioxalomycin A: Another naphthyridinomycin-type antibiotic with similar antibacterial properties.
Naphthyridinomycin: The parent compound of this class of antibiotics
This compound stands out due to its potent antitumor activity and its ability to inhibit bacterial DNA synthesis effectively.
Propriétés
Formule moléculaire |
C21H25N3O6 |
|---|---|
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
(1R,3R,13S,18S,19S,21S,23R)-12-hydroxy-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-6,9-diene-8,11-dione |
InChI |
InChI=1S/C21H25N3O6/c1-8-16(28-3)15(25)12-11-7-30-20-10-6-9-13(22(10)2)14(24(11)20)17(21(12,27)18(8)26)23-4-5-29-19(9)23/h9-10,13-14,17,19-20,27H,4-7H2,1-3H3/t9-,10-,13+,14+,17-,19-,20+,21?/m0/s1 |
Clé InChI |
MXQLXPOMPYTJAB-IMXNAMCCSA-N |
SMILES isomérique |
CC1=C(C(=O)C2=C3CO[C@H]4N3[C@@H]5[C@H]6[C@H](C[C@@H]4N6C)[C@H]7N([C@@H]5C2(C1=O)O)CCO7)OC |
SMILES canonique |
CC1=C(C(=O)C2=C3COC4N3C5C6C(CC4N6C)C7N(C5C2(C1=O)O)CCO7)OC |
Synonymes |
aclidinomycin A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[(2R,4R)-2-(2-hydroxyphenyl)-3-(3-sulfanylpropanoyl)-1,3-thiazolidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1241486.png)
![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B1241487.png)


![(3aalpha,6aalpha)-3beta,6beta-Bis[4-(4-guanidinobenzylcarbamoyl)piperazinocarbonyloxy]hexahydrofuro[3,2-b]furan](/img/structure/B1241492.png)
![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1241496.png)







